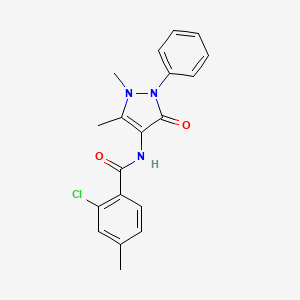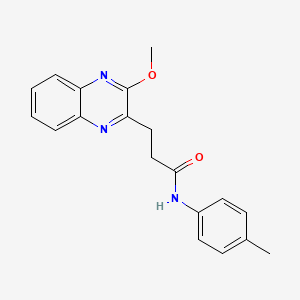![molecular formula C17H18N6OS B5315614 4-Amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidine-5-carbonitrile](/img/structure/B5315614.png)
4-Amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidine-5-carbonitrile is a complex organic compound with a molecular formula of C17H18N6OS. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with an amino group, a phenylpiperazine moiety, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenylpiperazine with ethyl cyanoacetate under basic conditions to form an intermediate, which is then subjected to cyclization with thiourea to yield the desired pyrimidine derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-Amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in conditions like Alzheimer’s disease. The compound’s interactions with other molecular pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with similar structural features and biological activities.
4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrimidin-2-yl)ethyl)phenylamine: A related compound with potential antiviral properties.
Uniqueness
4-Amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidine-5-carbonitrile stands out due to its combination of a phenylpiperazine moiety and a carbonitrile group, which confer unique reactivity and biological activity. Its ability to inhibit acetylcholinesterase selectively makes it a valuable compound for further research and potential therapeutic development.
属性
IUPAC Name |
4-amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c18-10-13-11-20-17(21-16(13)19)25-12-15(24)23-8-6-22(7-9-23)14-4-2-1-3-5-14/h1-5,11H,6-9,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMFYQJLDKOLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=C(C(=N3)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5315536.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5315539.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-1-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5315556.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![[(E)-2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)ethenyl] 2-fluorobenzoate](/img/structure/B5315597.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)


![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)
